molecular formula C22H17BrN4O2S B2820959 4-[(6-溴-4-氧代-2-硫代-1,4-二氢喹唑啉-3(2H)-基)甲基]-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 422287-30-7

4-[(6-溴-4-氧代-2-硫代-1,4-二氢喹唑啉-3(2H)-基)甲基]-N-(吡啶-2-基甲基)苯甲酰胺

货号 B2820959
CAS 编号: 422287-30-7
分子量: 481.37
InChI 键: KGOKQSCMUNSNRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a benzamide group, and a pyridine ring. The bromine atom on the quinazolinone ring would be a significant feature, as halogens are often involved in molecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could be involved in substitution reactions, while the carbonyl groups in the quinazolinone and benzamide moieties could participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The carbonyl groups and nitrogen atoms could also influence its polarity and solubility .

科学研究应用

合成与抗肿瘤特性

  • 一项专注于合成 CB30865(一种喹唑啉-4-酮抗肿瘤剂)的水溶性类似物的研究,突出了此类化合物在癌症治疗中的潜力。这些类似物被设计为增加水溶性以进行更好的体内评估,其中一些显示出比 CB30865 高得多的细胞毒性,保留了独特的生化特征,如延迟的、非阶段特异性细胞周期阻滞 (Bavetsias 等人,2002 年)

抗病毒和细胞毒活性

  • 新型 2,3-二取代喹唑啉-4(3H)-酮已被合成并评估了针对 HIV、HSV 和痘苗病毒的体外抗病毒活性。一种特定的衍生物表现出对单纯疱疹病毒和痘苗病毒的显着抗病毒活性,展示了喹唑啉酮衍生物在抗病毒研究中的潜力 (Selvam 等人,2010 年)

镇痛活性

  • 对带有喹唑啉部分的吡唑和三唑的研究探索了它们的合成和镇痛活性。这项研究说明了喹唑啉酮衍生物多样化的药理应用,包括在疼痛管理中的潜在用途 (Saad 等人,2011 年)

抗氧化活性

  • 源自四氢嘧啶衍生物的稠合杂环化合物已被研究其抗氧化活性。这项研究强调了喹唑啉酮衍生物在开发新的抗氧化剂中的重要性 (Salem 等人,2015 年)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde with N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable base and solvent.", "Starting Materials": [ "6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde", "N-(pyridin-2-ylmethyl)benzamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(pyridin-2-ylmethyl)benzamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound as a solid." ] }

CAS 编号

422287-30-7

产品名称

4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide

分子式

C22H17BrN4O2S

分子量

481.37

IUPAC 名称

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30)

InChI 键

KGOKQSCMUNSNRE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。